molecular formula C19H19ClN4OS2 B2611772 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215372-50-1

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2611772
CAS No.: 1215372-50-1
M. Wt: 418.96
InChI Key: GUDXUBGUWYSDMK-UHFFFAOYSA-N
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Description

N-(3-(1H-Imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core linked to a thiophene-carboxamide moiety via a propylimidazole spacer. Its synthesis typically involves amidine intermediates and halogenation agents like N-chlorosuccinimide (NCS) under basic conditions (KOtBu/THF) .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2.ClH/c1-14-5-2-6-15-17(14)21-19(26-15)23(18(24)16-7-3-12-25-16)10-4-9-22-11-8-20-13-22;/h2-3,5-8,11-13H,4,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDXUBGUWYSDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an imidazole ring, a benzo[d]thiazole moiety, and a thiophene carboxamide group. The molecular formula is C14H15ClN4SC_{14}H_{15}ClN_4S, with a molecular weight of approximately 306.82 g/mol. The IUPAC name is this compound.

Key Structural Features

FeatureDescription
Imidazole RingContributes to biological activity
Benzo[d]thiazole MoietyEnhances receptor binding
Thiophene GroupInfluences pharmacokinetics

The compound's mechanism of action is primarily linked to its ability to interact with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or modulator in various biochemical pathways. For instance, compounds with similar structures have been shown to inhibit thromboxane synthetase, which is crucial in platelet aggregation and vascular function .

Structure-Activity Relationship (SAR)

Research indicates that modifications in the imidazole and thiazole components significantly affect the compound's potency. For example, variations in substituents on the benzo[d]thiazole moiety can lead to enhanced inhibitory activity against specific targets, such as protein kinases and other enzymes involved in disease pathways .

1. Inhibition of Thromboxane Synthetase

A study focused on related imidazole derivatives demonstrated their effectiveness as thromboxane synthetase inhibitors. These compounds exhibited potent inhibition in vitro, suggesting that this compound may have similar properties .

2. Anticancer Activity

Another research effort evaluated thiazole derivatives for their anticancer potential, revealing that certain modifications led to significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of the thiophene and thiazole components in enhancing biological activity against cancer targets .

3. Leishmanicidal Activity

Exploratory studies into thiazole derivatives showed promising leishmanicidal properties. Compounds structurally related to our target were effective against Leishmania species, indicating potential therapeutic applications for parasitic infections .

Research Findings Summary

Study FocusFindings
Thromboxane Synthetase InhibitionPotent inhibitors identified
Anticancer ActivitySignificant cytotoxic effects noted
Leishmanicidal ActivityEffective against Leishmania species

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and imidazole compounds exhibit promising antimicrobial properties. For instance, derivatives similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide have been evaluated for their activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In vitro assays have shown that certain modifications enhance the antimicrobial efficacy, suggesting that the structural components significantly influence biological activity. For example, a study indicated that compounds with similar thiazole and imidazole structures displayed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research has focused on its ability to inhibit cancer cell proliferation in various human cancer cell lines, such as breast (MCF7) and colon (HCT116) cancers. The mechanism of action often involves apoptosis induction and cell cycle arrest.

Molecular docking studies have provided insights into the binding interactions between these compounds and specific cancer-related targets, indicating that structural modifications can enhance binding affinity and selectivity . For example, compounds structurally related to N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide have shown IC50 values in the micromolar range against MCF7 cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of thiazole derivatives for their antimicrobial properties. Among them, one derivative exhibited significant activity against both bacterial and fungal strains. The study utilized a turbidimetric method to assess growth inhibition, revealing that structural variations influenced antimicrobial potency significantly .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of imidazole-thiazole hybrids. The results indicated that specific modifications led to enhanced cytotoxicity against breast cancer cell lines. The study employed quantitative structure–activity relationship (QSAR) modeling to predict the activity of new derivatives based on existing data .

Chemical Reactions Analysis

Reaction Types

The compound undergoes reactions characteristic of its functional groups:
2.1 Nucleophilic Substitution

  • The thiophene carboxamide group participates in amide bond cleavage under acidic/basic conditions.

  • Thiazole sulfur may act as a leaving group in displacement reactions.

2.2 Electrophilic Aromatic Substitution

  • Imidazole and thiazole rings are susceptible to electrophilic attack due to aromatic ring electron density.

2.3 Hydrolysis

  • Amide hydrolysis under acidic conditions yields carboxylic acid derivatives.

Analytical Characterization

Structural confirmation employs advanced spectroscopic techniques:

MethodKey Observations
1H NMR Imidazole proton signals (~7-8 ppm), thiazole aromatic protons (~7-8 ppm) .
Mass Spectrometry Molecular ion peak at m/z 433 (base compound) .
HPLC/TLC Purity assessment during synthesis.

Mechanistic Insights

4.1 Frontier Molecular Orbital Analysis

  • HOMO/LUMO distribution : Thiazole sulfur and imidazole nitrogen atoms influence electron density, directing reactivity .

  • Stereo-electronic effects : Substituents (e.g., methyl groups) modulate reactivity via steric/electronic effects.

4.2 Adsorption Behavior

  • Surface adsorption studies (e.g., Langmuir isotherm) reveal physisorption mechanisms, influenced by substituent electron-withdrawing effects .

Research Findings

  • Antimicrobial Potential : Structural analogs show enzyme inhibition activity, suggesting possible applications in drug discovery .

  • Synthetic Optimization : Microwave-assisted methods and palladium-catalyzed couplings improve yield and purity .

  • Environmental Impact : Adsorption characteristics indicate potential applications in corrosion inhibition or catalytic systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s closest analogs share the N-(3-(1H-imidazol-1-yl)propyl) backbone but differ in substituents on the benzothiazole and carboxamide groups. Below is a comparative analysis of key analogs:

Key Observations:

Synthetic Routes : The target compound employs amidine cyclization with NCS, whereas analogs like Compounds 5–9 use acyl chloride coupling, yielding simpler carboxamides with variable aryl/alkyl groups .

Substituent Effects :

  • Electron-Withdrawing Groups : Compounds with fluorobenzamide (6) or trifluoromethylbenzamide (7) substituents exhibit enhanced metabolic stability compared to the target’s thiophene-carboxamide .
  • Bulkier Groups : The biphenyl analog (9) shows reduced solubility but improved receptor binding in preliminary assays .

Biological Relevance : The benzodioxol-containing analog () demonstrates distinct conformational rigidity due to its (E)-imine configuration, which may influence pharmacokinetics .

Key Findings:

  • The target compound’s hydrochloride salt form enhances solubility, critical for in vivo anti-tumor studies, though specific efficacy data remain unpublished .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride?

  • Methodological Answer : The compound can be synthesized via sequential coupling reactions.

Amidation : React thiophene-2-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine under carbodiimide coupling (e.g., EDCI/HOBt) to form the primary amide.

Benzothiazole Coupling : Introduce the 4-methylbenzo[d]thiazol-2-yl group via Ullmann coupling or palladium-catalyzed cross-coupling, as described for analogous thiazole derivatives .

Salt Formation : Treat the free base with HCl in ethanol to yield the hydrochloride salt.

  • Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for coupling) and use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can structural purity and identity be confirmed for this compound?

  • Methodological Answer :

  • 1H/13C NMR : Verify imidazole (δ 7.5–8.0 ppm) and benzothiazole (δ 2.5 ppm for CH₃) proton environments, as seen in structurally related compounds .
  • HPLC : Use reverse-phase C18 columns (e.g., 98% purity achieved in similar thiazole derivatives with acetonitrile/water gradients) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield and purity data during scale-up synthesis?

  • Methodological Answer :

  • Parameter Screening : Test solvent systems (e.g., DMF vs. acetonitrile), as DMF may improve solubility but increase byproducts in heterocyclic couplings .
  • Catalyst Optimization : Replace CuI with Pd(PPh₃)₄ for milder coupling conditions, reducing side reactions (e.g., dehalogenation) .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry or reaction time .

Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Assay : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare with control (e.g., >90% stability at pH 7.4 indicates suitability for in vitro studies) .
  • Light/Temperature Sensitivity : Store lyophilized samples at –20°C in amber vials to prevent photodegradation, as recommended for imidazole-containing analogs .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the benzothiazole (e.g., replace 4-CH₃ with Cl or OCH₃) and assess activity changes using in vitro assays (e.g., enzyme inhibition) .
  • Computational Modeling : Perform docking studies with targets like kinases or GPCRs, leveraging the thiophene-carboxamide scaffold’s π-π stacking potential .

Q. What analytical techniques are critical for detecting trace impurities in this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Identify impurities at <0.1% levels by comparing experimental and theoretical masses .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers or diastereomers in the final product .

Data Contradiction Analysis

Q. Why do similar synthetic routes report varying yields (e.g., 57% vs. 75%) for benzothiazole derivatives?

  • Root Cause : Differences in amine nucleophilicity (e.g., electron-withdrawing groups reduce coupling efficiency) and solvent polarity affecting reaction kinetics .
  • Resolution : Pre-activate the benzothiazole-2-amine with TMSCl to enhance reactivity, as demonstrated in thiazole-4-carboxamide syntheses .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., microwave vs. conventional heating) to align with literature precedents .
  • Data Validation : Cross-validate NMR assignments using DEPT-135 and HSQC for quaternary carbons in the benzothiazole ring .

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